Dmp-543

Beschreibung

neurotransmitter release enhancer; structure given in first source

Eigenschaften

IUPAC Name |

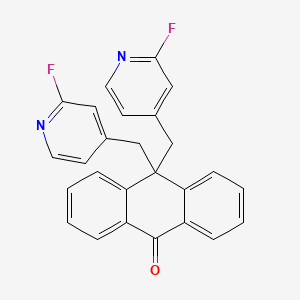

10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJBUUDUXGDXLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432424 |

Source

|

| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160588-45-4 |

Source

|

| Record name | DMP-543 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-543 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Deuruxolitinib (CTP-543)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuruxolitinib, also known as CTP-543, is an oral, selective inhibitor of Janus kinases (JAK) 1 and 2. It is a deuterated analog of ruxolitinib, a modification that enhances its pharmacokinetic properties. Developed for the treatment of severe alopecia areata, an autoimmune condition characterized by hair loss, deuruxolitinib's mechanism of action centers on the modulation of the immune response by blocking the JAK-STAT signaling pathway. This pathway is pivotal in the pathogenesis of alopecia areata, as it mediates the signaling of pro-inflammatory cytokines that lead to an autoimmune attack on hair follicles. This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and clinical trial evidence supporting the action of deuruxolitinib.

Introduction to Deuruxolitinib (CTP-543)

Deuruxolitinib is a small molecule inhibitor designed to selectively target JAK1 and JAK2.[1] The deuteration of the ruxolitinib molecule leads to a longer half-life in the bloodstream, potentially allowing for more sustained therapeutic effects.[2] Its primary clinical application is in the treatment of severe alopecia areata, a T-cell-mediated autoimmune disease where the immune system attacks hair follicles, leading to hair loss.[3]

The JAK-STAT Signaling Pathway in Alopecia Areata

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. In alopecia areata, the collapse of the hair follicle's immune privilege leads to the recognition of hair follicle autoantigens by the immune system. This triggers an inflammatory response characterized by the infiltration of CD8+ T cells and the production of pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) and interleukin-15 (IL-15).

These cytokines bind to their respective receptors on various immune cells and hair follicle cells, activating associated JAKs. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus and modulate the transcription of genes involved in inflammation and immune cell proliferation and survival. This sustained inflammatory signaling perpetuates the autoimmune attack on the hair follicles, leading to hair loss.

Molecular Mechanism of Action of Deuruxolitinib

Deuruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2.[4] By blocking the activity of these kinases, deuruxolitinib prevents the phosphorylation and activation of downstream STAT proteins. This interruption of the JAK-STAT signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and a dampening of the autoimmune response against the hair follicles. The ultimate outcome is the restoration of the hair follicle's immune privilege and the promotion of hair regrowth.

Signaling Pathway Diagram

Quantitative Data

In Vitro Inhibitory Activity

Deuruxolitinib is a deuterated form of ruxolitinib and exhibits a similar inhibitory profile against JAK kinases.

| Target | IC50 (nM) | Reference |

| Deuruxolitinib (CTP-543) | ||

| JAK1 | 4.6 | [5] |

| JAK2 | 26 | [5] |

| JAK3 | 870 | [5] |

| TYK2 | 49 | [5] |

| Ruxolitinib (for comparison) | ||

| JAK1 | 3.3 | [6][7] |

| JAK2 | 2.8 | [6][7] |

| JAK3 | >400 | [6] |

| TYK2 | ~19 | [4] |

Pharmacokinetic Properties of Deuruxolitinib

| Parameter | Value | Reference |

| Bioavailability | 90% | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | [8] |

| Plasma Protein Binding | 91.5% | [8] |

| Metabolism | Primarily by CYP2C9 (76%) and CYP3A4 (21%) | [8] |

| Elimination Half-life | ~4 hours | [9] |

Experimental Protocols

The clinical efficacy and safety of deuruxolitinib have been evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials, known as THRIVE-AA1 and THRIVE-AA2.

THRIVE-AA1 and THRIVE-AA2 Study Design

-

Objective: To evaluate the efficacy and safety of deuruxolitinib in adults with moderate to severe alopecia areata.[10][11]

-

Study Design: Randomized, double-blind, placebo-controlled, multinational trial.[10][11]

-

Patient Population: Adults (18-65 years) with a diagnosis of alopecia areata and ≥50% scalp hair loss as measured by the Severity of Alopecia Tool (SALT) score.[10][11]

-

Intervention: Patients were randomized to receive either deuruxolitinib (8 mg or 12 mg twice daily) or a placebo for 24 weeks.[10][11]

-

Primary Efficacy Endpoint: The proportion of patients with a SALT score of ≤20 (indicating 20% or less scalp hair loss) at week 24.[10][11]

-

Secondary Efficacy Endpoints: Included the proportion of patients achieving a 75% and 90% reduction in SALT score from baseline, and patient-reported outcomes.[11]

Clinical Efficacy

The THRIVE-AA1 and THRIVE-AA2 trials demonstrated the significant efficacy of deuruxolitinib in promoting hair regrowth in patients with severe alopecia areata.

Summary of Key Efficacy Results from THRIVE-AA1

| Outcome | Placebo (n=139) | Deuruxolitinib 8 mg BID (n=296) | Deuruxolitinib 12 mg BID (n=271) |

| Patients with SALT Score ≤20 at Week 24 (%) | 0.8 | 29.6 | 41.5 |

BID = twice daily; SALT = Severity of Alopecia Tool

The results from the THRIVE-AA trials showed that a statistically significant greater proportion of patients treated with both 8 mg and 12 mg twice-daily doses of deuruxolitinib achieved the primary endpoint of a SALT score of 20 or less at 24 weeks compared to placebo.[11]

Conclusion

Deuruxolitinib (CTP-543) is a selective JAK1 and JAK2 inhibitor that has demonstrated a clear mechanism of action in the context of alopecia areata. By targeting the pathogenic JAK-STAT signaling pathway, it effectively reduces the autoimmune-mediated inflammation that drives hair loss. The robust data from large-scale clinical trials underscore its efficacy and provide a strong foundation for its use as a therapeutic agent for individuals with severe alopecia areata. This in-depth guide provides the core technical information for researchers and professionals in the field of drug development to understand the pivotal role of deuruxolitinib in modulating the immune response in this challenging autoimmune disease.

References

- 1. Deuruxolitinib - Wikipedia [en.wikipedia.org]

- 2. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]

- 7. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Leqselvi (deuruxolitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 10. dermrefoundation.org [dermrefoundation.org]

- 11. dermatologytimes.com [dermatologytimes.com]

The Role of DMP-543 as a KV7/KCNQ Potassium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-543, also known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a potent and orally active small molecule that functions as a blocker of KV7 (KCNQ) voltage-gated potassium channels. As a derivative of the well-characterized KCNQ channel blocker linopirdine, this compound exhibits significantly greater potency in vitro and a longer duration of action in vivo.[1][2] Its primary mechanism of action, the inhibition of KCNQ channels, leads to enhanced neuronal excitability and subsequent potentiation of neurotransmitter release, including acetylcholine (ACh), dopamine, and glutamate.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its interaction with KV7/KCNQ channels, relevant experimental data, and detailed methodologies for its study.

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the activity of KV7/KCNQ potassium channels.[4][5] These channels, particularly heteromers of KCNQ2 and KCNQ3 subunits, are crucial regulators of neuronal excitability. By providing a hyperpolarizing potassium current (the M-current), they help to stabilize the neuronal membrane potential near the resting state and dampen repetitive firing.

The blockade of these channels by this compound results in a reduction of this hyperpolarizing current. This leads to membrane depolarization, bringing the neuron closer to its firing threshold. This heightened state of excitability facilitates the opening of voltage-gated calcium channels upon stimulation, leading to an influx of calcium ions into the presynaptic terminal. The increased intracellular calcium concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced neurotransmitter release.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on published in vitro and in vivo studies.

| Parameter | Species/Tissue | Value | Reference(s) |

| KV7.2 (KCNQ2) Inhibition (IC50) | Recombinant | 0.048 µM | [6] |

| [3H]-ACh Release Enhancement (EC50) | Rat Hippocampal Slices | 700 nM | [1][4] |

| Potassium-Induced ACh Release Enhancement (EC50) | Rat Hippocampal Slices | 0.83 µM | [6] |

| Dopamine Release Enhancement (EC50) | Rat Hippocampal Slices | 0.25 µM | [3] |

| Glutamate Release Enhancement (EC50) | Rat Hippocampal Slices | 0.22 µM | [3] |

| In Vivo ACh Level Increase (Minimum Effective Dose) | Rat | 1 mg/kg (p.o.) | [1][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology for KCNQ Channel Inhibition

This protocol describes a method for assessing the inhibitory effect of this compound on KCNQ2 channels expressed in a heterologous system (e.g., CHO cells).

1. Cell Preparation:

-

Culture CHO cells stably expressing human KCNQ2 channels in standard growth medium.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: Prepare a 10 mM stock in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal (>1 GΩ) on a single cell.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit KCNQ2 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).

-

After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record currents at each concentration until a steady-state block is achieved.

4. Data Analysis:

-

Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.

-

Calculate the percentage of current inhibition for each this compound concentration.

-

Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

[³H]-Acetylcholine Release Assay from Rat Hippocampal Slices

This protocol outlines a method to measure the enhancement of neurotransmitter release by this compound from brain tissue.

1. Tissue Preparation:

-

Euthanize a male Sprague-Dawley rat and rapidly dissect the hippocampi in ice-cold artificial cerebrospinal fluid (aCSF).

-

Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a pre-incubation chamber with aCSF saturated with 95% O2 / 5% CO2 at 37°C for 60 minutes.

2. Radiolaabeling:

-

Incubate the slices in aCSF containing [³H]-choline (e.g., 1 µM) for 30 minutes to allow for the uptake and conversion to [³H]-ACh.

3. Superfusion and Sample Collection:

-

Transfer the radiolabeled slices to a superfusion chamber.

-

Perfuse the slices with aCSF at a constant flow rate (e.g., 1 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

After a baseline period, stimulate neurotransmitter release by switching to a high-potassium aCSF (e.g., 25 mM KCl) for a short duration (S1).

-

Following a washout period, apply this compound in the aCSF and stimulate again with high-potassium aCSF (S2).

4. Data Analysis:

-

Measure the radioactivity in each collected fraction using liquid scintillation counting.

-

Calculate the fractional rate of [³H]-ACh release for each sample.

-

Determine the ratio of the stimulated release in the presence of the drug (S2) to the initial stimulated release (S1).

-

Compare the S2/S1 ratio in the presence of this compound to the control (vehicle) to quantify the enhancement of ACh release.

Experimental Workflow Visualization

Caption: Workflow for characterizing this compound's effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of KV7/KCNQ channels in neuronal function and as a potential therapeutic agent. Its potent blockade of these channels leads to a significant and sustained enhancement of neurotransmitter release. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and in the broader field of ion channel modulation. Further research into the subtype selectivity of this compound and its effects in various disease models will continue to elucidate its full scientific and therapeutic potential.

References

- 1. Use of Push-Pull Superfusion Technique for Identifying Neurotransmitters Involved in Brain Functions: Achievements and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of cholinergic drugs on [3H]acetylcholine release from slices of rat hippocampus, striatum and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 4. A superfusion apparatus for the examination of neurotransmitter release from synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

The Role of Dmp-543 in Enhancing Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmp-543, a potent neurotransmitter release enhancer, has demonstrated significant efficacy in increasing acetylcholine (ACh) levels. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative effects on acetylcholine release, and the experimental protocols utilized to elucidate its function. Through the blockade of specific potassium (K+) channels, this compound facilitates the release of acetylcholine, presenting a promising therapeutic avenue for conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, is a functional analog of linopirdine that acts as a potassium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-gated potassium channels, which leads to an enhanced release of several neurotransmitters, most notably acetylcholine.[2][3] Preclinical studies have consistently shown that this compound is more potent and has a longer duration of action compared to its predecessor, linopirdine.[2] This whitepaper will delve into the core aspects of this compound's function, presenting key data in a structured format, detailing experimental procedures, and illustrating the involved biological pathways.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data gathered from preclinical studies on this compound, providing a clear comparison of its potency and effects on acetylcholine and other neurotransmitter releases.

Table 1: In Vitro Potency of this compound and Comparators on Acetylcholine Release

| Compound | EC50 for [3H]ACh Release from Rat Brain Slices | Reference |

| This compound | 700 nM | [2] |

| XE991 | 490 nM | [2] |

| Linopirdine | 4.2 µM | [2] |

Table 2: In Vitro Potency of this compound on Neurotransmitter Release

| Neurotransmitter | EC50 for K+-stimulated Release from Rat Hippocampal Slices | Reference |

| Acetylcholine ([3H]-ACh) | 700 nM | [4] |

| Dopamine | 0.25 µM | [4] |

| Glutamate | 0.22 µM | [4] |

Table 3: In Vivo Effects of this compound on Hippocampal Acetylcholine Levels in Rats

| Compound | Dose (p.o.) | Maximal Increase in Extracellular ACh Levels | Duration of Action | Reference |

| This compound | 1 mg/kg | > 100% | > 3 hours | [2] |

| XE991 | 5 mg/kg | > 90% | Sustained for 60 minutes | [2] |

| Linopirdine | 5 mg/kg | No statistically significant increase | - | [2] |

Table 4: Inhibitory Activity of this compound on Potassium Channels

| Channel | IC50 | Reference |

| Kv7.2 | 0.048 µM | [5] |

Signaling Pathway and Mechanism of Action

This compound enhances acetylcholine release primarily through the blockade of voltage-gated potassium channels (Kv) in neuronal cells.[1] Specifically, it has been shown to be a potent inhibitor of the Kv7.2 channel.[5] The underlying mechanism can be visualized as a cascade of events initiated by the inhibition of K+ efflux.

By blocking the repolarizing outflow of potassium ions, this compound prolongs the duration of the action potential-induced depolarization of the presynaptic terminal. This extended depolarization leads to a greater activation of voltage-gated calcium channels (VGCCs), resulting in an increased influx of calcium ions (Ca2+) into the neuron. The elevated intracellular Ca2+ concentration is a critical trigger for the fusion of synaptic vesicles containing acetylcholine with the presynaptic membrane, ultimately leading to an enhanced release of acetylcholine into the synaptic cleft.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro Measurement of [3H]ACh Release from Rat Brain Slices

This protocol is designed to assess the potency of compounds in enhancing K+-stimulated acetylcholine release from brain tissue.

Methodology:

-

Tissue Preparation: Rat brains (e.g., from Sprague-Dawley or Wistar rats) are rapidly dissected, and specific regions like the hippocampus or cortex are sliced to a thickness of approximately 300-400 µm.[2]

-

Radiolabeling: The brain slices are incubated in a physiological buffer containing [3H]choline, which is taken up by cholinergic neurons and converted into [3H]acetylcholine.

-

Superfusion: After washing to remove excess radiolabel, the slices are transferred to a superfusion chamber and continuously perfused with a physiological salt solution.

-

Stimulation and Sample Collection: The slices are subjected to a depolarizing stimulus, typically an elevated concentration of potassium chloride (e.g., 25 mM KCl), to evoke the release of [3H]ACh. Perfusate samples are collected at regular intervals before, during, and after stimulation.

-

Compound Application: The test compound, this compound, is introduced into the perfusion medium at various concentrations. A second potassium stimulation is applied in the presence of the compound.

-

Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting. The enhancement of acetylcholine release is calculated by comparing the amount of [3H]ACh released during the second stimulation (with the compound) to the first stimulation (baseline). The EC50 value is then determined from the concentration-response curve.[2]

In Vivo Measurement of Extracellular Acetylcholine Levels

This protocol utilizes in vivo microdialysis to measure real-time changes in extracellular acetylcholine concentrations in the brains of freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus) of an anesthetized rat.

-

Recovery: The animal is allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular acetylcholine.

-

Drug Administration: this compound or a vehicle control is administered to the animal, typically via oral gavage (p.o.).[2]

-

Post-Dosing Sample Collection: Dialysate collection continues for several hours after drug administration to monitor changes in acetylcholine levels over time.

-

Sample Analysis: The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ECD).[6]

-

Data Analysis: The acetylcholine levels in the post-dose samples are expressed as a percentage of the baseline levels to determine the magnitude and duration of the drug's effect.[2]

Conclusion

This compound stands out as a potent enhancer of acetylcholine release, with a clear mechanism of action centered on the blockade of voltage-gated potassium channels. The quantitative data from both in vitro and in vivo studies consistently demonstrate its superiority over older compounds like linopirdine in terms of both potency and duration of action. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other novel neurotransmitter release enhancers. The visualization of its signaling pathway further clarifies its cellular effects. For researchers and drug development professionals, this compound represents a significant advancement with the potential for therapeutic applications in cognitive disorders associated with cholinergic dysfunction.

References

- 1. "Potential for DMP 543, a potassium channel blocker, to increase acetyl" by Grace Peterson [scholarworks.gvsu.edu]

- 2. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DMP 543 (2330) by Tocris, Part of Bio-Techne [bio-techne.com]

- 5. caymanchem.com [caymanchem.com]

- 6. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of DMP-543: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the neuroprotective effects of DMP-543, a potent neurotransmitter release enhancer. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action.

Core Concepts: Mechanism of Action

This compound is a functional analog of linopirdine and acts as a potassium channel blocker, specifically targeting Kv7 channels.[1][2] By inhibiting these channels in neuronal cells, this compound facilitates the release of several key neurotransmitters, including acetylcholine (ACh), dopamine, and glutamate.[1][3] The neuroprotective properties of this compound are primarily attributed to its ability to enhance ACh release. This increased ACh level in the synapse leads to the activation of nicotinic acetylcholine receptors (nAChRs) on target neurons, such as retinal ganglion cells (RGCs), initiating a pro-survival signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Reference |

| EC50 for [3H]-ACh Release Enhancement | 700 nM | Rat Brain Slices | [1][2] |

| EC50 for [3H]-ACh Release Enhancement | 830 nM | Rat Hippocampal Slices | [4] |

| EC50 for Dopamine Release Enhancement | 0.25 µM | Not Specified | [3] |

| EC50 for Glutamate Release Enhancement | 0.22 µM | Not Specified | [3] |

| IC50 for Kv7.2 Channel Inhibition | 0.048 µM | Not Specified | [4] |

Table 2: In Vivo Efficacy and Neuroprotection of this compound

| Animal Model | Dosage | Effect | Duration of Effect | Reference |

| Rat | 1 mg/kg (p.o.) | >100% increase in hippocampal extracellular ACh levels | > 3 hours | [1][4] |

| Rat (Glaucoma Model) | 10 µM (eye drops) | ~100% RGC survival | Not Specified | |

| Rat (Glaucoma Model) | 100 µM (eye drops) | 87.08% of normal RGC levels | Not Specified | |

| Rat (Glaucoma Model) | 1 mM (eye drops) | No significant neuroprotection | Not Specified |

Signaling Pathway

The neuroprotective effects of this compound are mediated by the activation of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs) on retinal ganglion cells. This activation triggers intracellular signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt pathway being a central player in promoting neuronal survival.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects. These protocols are based on established techniques in the field.

Mixed Retinal Cell Culture for Neuroprotection Assays

This protocol outlines the preparation of mixed retinal cell cultures to assess the direct neuroprotective effects of compounds on retinal neurons.

Methodology:

-

Tissue Preparation: Retinas are dissected from early postnatal rats and incubated in a papain solution to enzymatically digest the tissue.

-

Cell Dissociation: The digested tissue is then gently triturated to create a single-cell suspension.

-

Plating: Cells are plated on poly-D-lysine-coated glass coverslips or multi-well plates to promote adherence.

-

Culture Conditions: The cells are maintained in a serum-free neurobasal medium supplemented with B-27, L-glutamine, and brain-derived neurotrophic factor (BDNF) to support neuronal survival.

-

Treatment: After a period of stabilization in culture, the cells are treated with varying concentrations of this compound.

-

Induction of Apoptosis: To assess neuroprotection, apoptosis is induced using a neurotoxic agent such as staurosporine.

-

Analysis: Cell survival is quantified by immunocytochemistry, staining for a retinal ganglion cell-specific marker (e.g., Thy1.1) and an apoptosis marker (e.g., cleaved caspase-3). The ratio of surviving RGCs in treated versus untreated wells is then calculated.

In Vivo Glaucoma Model and Retinal Ganglion Cell Quantification

This protocol describes an in vivo model of glaucoma in rats to evaluate the neuroprotective potential of topically administered this compound.

Methodology:

-

Induction of Ocular Hypertension: Glaucoma-like conditions are induced in adult rats by injecting hypertonic saline into the episcleral vein, leading to elevated intraocular pressure.

-

Topical Administration of this compound: A solution of this compound is administered as eye drops to the treated eye over a specified period. The contralateral eye may serve as a control.

-

Tissue Processing: After the treatment period, the animals are euthanized, and the eyes are enucleated. The retinas are carefully dissected and prepared as whole mounts.

-

Immunohistochemistry: The retinal whole mounts are stained with an antibody against a retinal ganglion cell-specific marker, such as Thy1.1.

-

Quantification of RGC Survival: The number of surviving RGCs is quantified by counting the labeled cells in multiple standardized fields of view across the retina using a fluorescence microscope. The average RGC density is then calculated and compared between treated and control groups.

Intracellular Calcium Imaging

This protocol details the measurement of intracellular calcium dynamics in retinal neurons in response to this compound, providing insight into its mechanism of action.

Methodology:

-

Cell Preparation: Mixed retinal cell cultures or retinal whole mounts are prepared as described previously.

-

Dye Loading: The cells are incubated with a cell-permeant calcium indicator dye, such as Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye intracellularly.

-

Imaging: The preparation is placed on the stage of a confocal microscope. Fluorescence is excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is collected at a single wavelength (e.g., 510 nm).

-

Data Acquisition: A baseline fluorescence ratio is established before the application of this compound. The change in the fluorescence ratio upon application of the compound is recorded over time.

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. An increase in this ratio indicates a rise in intracellular calcium, signifying neuronal activation.

Application in Other Neurodegenerative Disease Models

To date, published preclinical research on the neuroprotective effects of this compound has focused primarily on models of retinal neurodegeneration, specifically glaucoma. There is a lack of available data on the evaluation of this compound in other neurodegenerative disease models, such as those for Alzheimer's disease, Parkinson's disease, or Amyotrophic Lateral Sclerosis (ALS). Given its mechanism of enhancing cholinergic neurotransmission, a pathway known to be affected in Alzheimer's disease, further investigation in relevant models is warranted.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of retinal degeneration. Its mechanism of action, involving the enhancement of acetylcholine release and subsequent activation of pro-survival signaling pathways, presents a promising therapeutic strategy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and similar compounds for the treatment of neurodegenerative diseases. Future studies should focus on elucidating the detailed downstream effectors of the PI3K/Akt pathway and exploring the efficacy of this compound in a broader range of neurodegenerative conditions.

References

The Impact of DMP-543 on Dopamine and Glutamate Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of DMP-543, a potent neurotransmitter release enhancer, with a specific focus on its impact on dopamine and glutamate systems. This document synthesizes available preclinical data, details experimental methodologies, and illustrates the underlying molecular mechanisms.

Core Mechanism of Action: Kv7 Channel Blockade

This compound is a potent potassium channel blocker, specifically targeting voltage-gated potassium channels of the Kv7 (KCNQ) family. These channels are crucial regulators of neuronal excitability. By blocking Kv7 channels, this compound reduces the M-current, a subthreshold potassium current that helps to stabilize the neuronal membrane potential and prevent repetitive firing. Inhibition of the M-current leads to neuronal hyperexcitability, which in turn enhances the release of various neurotransmitters, including dopamine and glutamate, upon stimulation.

Quantitative Analysis of Neurotransmitter Release

Preclinical studies have quantified the potent effects of this compound on the release of key neurotransmitters from rat brain tissue. The following tables summarize the in vitro efficacy of this compound in enhancing K+-stimulated neurotransmitter release.

Table 1: In Vitro Efficacy of this compound on Dopamine and Glutamate Release

| Neurotransmitter | EC₅₀ (μM) | Brain Region | Species | Reference |

| Dopamine | 0.25 | Hippocampus | Rat | [1][2][3] |

| Glutamate | 0.22 | Hippocampus | Rat | [1][2][3] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of its maximal effect in enhancing neurotransmitter release.

Table 2: Comparative In Vitro Efficacy of this compound and Linopirdine on Acetylcholine Release

| Compound | EC₅₀ for [³H]ACh Release (nM) | Brain Region | Species | Reference |

| This compound | 700 | Brain Slices | Rat | [4] |

| Linopirdine | 4200 | Brain Slices | Rat | [4] |

This comparison highlights the significantly greater potency of this compound over the earlier generation Kv7 channel blocker, linopirdine.

Experimental Protocols

The following section details the methodologies employed in the key in vitro experiments to determine the effect of this compound on neurotransmitter release.

Preparation of Rat Brain Slices

A standard and widely used method for preparing acute brain slices for electrophysiological and neurochemical studies is outlined below.

-

Anesthesia and Euthanasia: Male Sprague-Dawley rats are deeply anesthetized with isoflurane and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.

-

Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of a specific composition to maintain tissue viability.

-

Slicing: The brain, often with the cerebellum removed, is mounted on a vibratome stage. Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus) are cut in the ice-cold, oxygenated aCSF.

-

Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least one hour before the start of the experiment.

K⁺-Stimulated Neurotransmitter Release Assay

This protocol describes a common method to measure the release of radiolabeled or endogenous neurotransmitters from brain slices upon depolarization with potassium chloride (KCl).

-

Pre-incubation and Loading (for radiolabeled neurotransmitters): Slices are incubated in oxygenated aCSF containing a radiolabeled neurotransmitter precursor (e.g., [³H]dopamine or [³H]glutamate) to allow for uptake into the nerve terminals.

-

Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with warmed, oxygenated aCSF at a constant flow rate.

-

Basal Release Collection: Fractions of the superfusate are collected at regular intervals to establish the basal rate of neurotransmitter release.

-

Stimulation: The superfusion medium is switched to a high-KCl aCSF (e.g., 20-30 mM KCl) for a short period to induce depolarization-dependent neurotransmitter release. This compound or a vehicle control is included in the superfusion medium before and during the K⁺ stimulation.

-

Post-stimulation Collection: Fractions are continued to be collected after the stimulation period to monitor the return to baseline release.

-

Quantification: The amount of neurotransmitter in each collected fraction is quantified. For radiolabeled neurotransmitters, liquid scintillation counting is used. For endogenous neurotransmitters, techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection are employed.

-

Data Analysis: The amount of neurotransmitter released is calculated as a percentage increase over the basal release. EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and processes discussed in this guide.

Caption: Mechanism of this compound-induced neurotransmitter release.

Caption: Experimental workflow for neurotransmitter release assay.

References

- 1. A simple method for measuring dopamine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a retigabine derivative that inhibits KCNQ2 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Synthesis pathway for 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone.

An In-depth Technical Guide to the Synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed account of the synthesis pathway for 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, a compound of interest for its potential as an acetylcholine release enhancing agent.[1][2] The following sections present the multi-step synthesis, detailed experimental protocols, and a summary of the quantitative data associated with the process.

Synthesis Pathway Overview

The synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1) is a multi-step process that begins with the functionalization of 2-fluoro-4-methylpyridine (3) to create a novel alkylating agent, (2-fluoro-4-pyridinyl)methyl methanesulfonate (7).[1][2][3] This is achieved through a sequence of chlorination, hydrolysis, and methanesulfonylation. The resulting mesylate is then used for the bisalkylation of anthrone to yield the final product.[1][2][3] The overall process is adaptable for large-scale synthesis with a reported overall yield of up to 37%.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone.

Step 1: Synthesis of 4-(Chloromethyl)-2-fluoropyridine (4)

A mixture of 2-fluoro-4-methylpyridine (50.0 g, 0.441 mol), N-chlorosuccinimide (88.4 g, 0.662 mol), benzoyl peroxide (2.15 g, 8.9 mmol), and acetic acid (1.50 mL, 26.2 mmol) in acetonitrile (250 mL) is heated at reflux for 90 minutes.[4] The reaction progress can be monitored by LC and ¹H NMR analysis.[4] Upon completion, the mixture is poured into water (200 mL) and extracted with ethyl acetate. The organic layer is then washed with a 5% aqueous NaCl solution and concentrated in vacuo at 35 °C to yield the crude product as a red oil.[4]

Step 2: Synthesis of 2-Fluoro-4-pyridinemethanol (6)

The impure 4-(chloromethyl)-2-fluoropyridine (62.2 g, containing approximately 0.31 mol) is heated with water (700 mL) and potassium carbonate (56.0 g, 0.41 mol) in a stirred oily suspension for 2 hours.[1][4] After cooling, the layers are separated. The aqueous extracts are combined, washed with heptane, and then extracted with ethyl acetate.[4]

Step 3: Synthesis of (2-Fluoro-4-pyridinyl)methyl methanesulfonate (7)

This step involves the methanesulfonylation of 2-fluoro-4-pyridinemethanol.[1][2]

Step 4: Synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1)

Two separate solutions are prepared for this final step.

-

Solution A (Lithio anthrone): To a solution of anthrone (70.0 g, 0.357 mol) in THF (0.70 L), 1.0 M lithium tert-butoxide in THF (1.00 L, 1.00 mol) is added at a temperature of 15−30 °C.[1][4]

-

Solution B (Iodide/Mesylate Mixture): Sodium iodide (45.0 g, 0.300 mol) and (2-fluoro-4-pyridinyl)methyl methanesulfonate (150.0 g, 0.731 mol) are mixed in THF (1.60 L) and heated at 40 °C for 3 hours.[1][4]

Solution A is then added dropwise over 100 minutes to Solution B at a temperature of 40−50 °C.[1][4] The reaction is aged for 1 hour.[1][4] Following this, the solution is washed with saturated aqueous brine, and the volatiles are removed in vacuo. The residue is diluted with toluene (1.3 L).[1] The solution is then concentrated by atmospheric distillation and cooled to 0 °C over 3 hours to induce crystallization.[1] The collected crystals are washed with cold isopropanol and dried.[1] Further purification can be achieved by slurrying with refluxing cyclohexane to remove impurities like anthrone and bianthrone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process.

| Step | Product | Starting Material | Reagents | Yield | Purity | Melting Point (°C) |

| 1. Chlorination | 4-(Chloromethyl)-2-fluoropyridine (4) | 2-Fluoro-4-methylpyridine (3) | N-chlorosuccinimide, benzoyl peroxide, acetic acid, acetonitrile | 71% | - | - |

| 2. Hydrolysis | 2-Fluoro-4-pyridinemethanol (6) | 4-(Chloromethyl)-2-fluoropyridine (4) | Potassium carbonate, water | - | - | - |

| 3. Methanesulfonylation | (2-Fluoro-4-pyridinyl)methyl methanesulfonate (7) | 2-Fluoro-4-pyridinemethanol (6) | - | 93% | >97 LC wt % | 58.3−59.1 |

| 4. Bisalkylation | 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (1) | Anthrone, Mesylate (7) | Lithium tert-butoxide, sodium iodide, THF, toluene, cyclohexane, isopropanol | - | - | - |

| Overall | - | - | - | 37% | - | - |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient pyridinylmethyl functionalization: synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an acetylcholine release enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

The Discovery and Development of DMP-543: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP-543, also known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a potent, orally active small molecule that emerged from research efforts to identify novel cognition enhancers. It functions as a potassium channel blocker, specifically targeting Kv7 (KCNQ) channels, which leads to an enhanced release of several key neurotransmitters, including acetylcholine, dopamine, and glutamate. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and therapeutic potential of Kv7 channel modulators. It is important to note that while this compound demonstrated significant preclinical promise, there is no publicly available evidence to suggest it has entered human clinical trials. This document also clarifies the distinction between this compound and CTP-543, a different molecule in clinical development for alopecia areata.

Introduction

The quest for effective treatments for cognitive disorders, such as Alzheimer's disease, has driven the exploration of various molecular targets aimed at enhancing neuronal communication. One such target is the Kv7 (KCNQ) family of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. This compound was developed as a potent blocker of these channels, building upon the pharmacological profile of earlier compounds like linopirdine. By inhibiting Kv7 channels, this compound effectively increases the release of neurotransmitters crucial for cognitive processes.

Discovery and Synthesis

This compound was identified as a more potent analog of linopirdine, with a focus on improving efficacy and duration of action as an acetylcholine release-enhancing agent. The synthesis of this compound is a multi-step process that involves the functionalization of 2-fluoro-4-methylpyridine to create a novel alkylating agent. This agent is then used for the bisalkylation of anthrone under carefully controlled conditions to yield this compound. This synthetic route has been shown to be adaptable for large-scale production, with an overall yield of up to 37%.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of Kv7 (KCNQ) potassium channels.[1] These channels are crucial regulators of neuronal excitability. By inhibiting the outward potassium current mediated by Kv7 channels, this compound leads to a depolarization of the neuronal membrane. This sustained depolarization facilitates the opening of voltage-gated calcium channels, leading to an influx of calcium ions into the presynaptic terminal. The elevated intracellular calcium concentration then triggers the fusion of synaptic vesicles with the presynaptic membrane, resulting in an enhanced release of neurotransmitters into the synaptic cleft.

Preclinical Data

The preclinical evaluation of this compound demonstrated its potential as a potent neurotransmitter release enhancer.

In Vitro Efficacy

In vitro studies using rat brain slices have quantified the potency of this compound in enhancing the release of various neurotransmitters.

| Neurotransmitter | Preparation | EC50 | Reference |

| Acetylcholine ([3H]-ACh) | Rat Hippocampal Slices | 700 nM | [1] |

| Dopamine | Rat Brain Slices | 0.25 µM | |

| Glutamate | Rat Brain Slices | 0.22 µM |

In Vivo Efficacy

In vivo studies in rats have shown that this compound is orally active and has a long duration of action.

| Species | Dose (p.o.) | Effect | Duration | Reference |

| Rat | 1 mg/kg | >100% increase in hippocampal acetylcholine levels | > 3 hours |

Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not publicly available.

Experimental Protocols

The following are representative protocols for the key experiments used in the preclinical characterization of this compound.

K+-Stimulated [3H]-Acetylcholine Release from Rat Brain Slices

This assay is designed to measure the ability of a compound to enhance the release of pre-loaded radiolabeled acetylcholine from brain tissue upon depolarization with potassium.

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the hippocampus is rapidly dissected and placed in ice-cold Krebs-Ringer buffer (KRB).

-

The hippocampus is chopped into 350 µm thick slices using a McIlwain tissue chopper.

-

The slices are then incubated in oxygenated KRB containing 0.1 µM [3H]-choline for 30 minutes at 37°C to allow for the uptake and conversion to [3H]-acetylcholine.

-

-

Superfusion:

-

After loading, the slices are transferred to a superfusion chamber and washed with KRB at a flow rate of 1 mL/min for 60 minutes to remove excess [3H]-choline.

-

The superfusate is collected in 5-minute fractions.

-

-

Stimulation and Drug Application:

-

Two stimulation periods (S1 and S2) are performed.

-

For S1, the slices are exposed to a high-potassium KRB (25 mM KCl) for 5 minutes to induce depolarization and neurotransmitter release.

-

Following S1, the slices are washed with normal KRB for 30 minutes.

-

This compound or vehicle is then added to the superfusion medium 20 minutes prior to the second stimulation (S2) with high-potassium KRB.

-

-

Measurement and Analysis:

-

The radioactivity in each collected fraction is determined by liquid scintillation counting.

-

The amount of [3H]-acetylcholine released is expressed as a percentage of the total tritium content in the tissue at the time of collection.

-

The effect of this compound is calculated as the ratio of the tritium released during S2 to that released during S1 (S2/S1 ratio).

-

In Vivo Microdialysis for Acetylcholine Measurement in Rat Hippocampus

This technique allows for the in vivo measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Surgical Implantation:

-

Male Wistar rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus.

-

The cannula is secured to the skull with dental cement. The animals are allowed to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted into the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.

-

The dialysate is collected at regular intervals (e.g., 20-30 minutes) into vials containing a small amount of acetic acid to prevent acetylcholine degradation.

-

-

Drug Administration and Sample Collection:

-

After a baseline collection period to establish stable acetylcholine levels, this compound or vehicle is administered orally (p.o.).

-

Dialysate samples are collected for several hours post-administration.

-

-

Analysis:

-

The concentration of acetylcholine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

The results are expressed as a percentage change from the baseline acetylcholine levels.

-

References

In-Depth Technical Guide: The Impact of DMP-543 on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of DMP-543 on neuronal excitability. It is designed to furnish researchers, scientists, and drug development professionals with the core data, detailed experimental methodologies, and an understanding of the signaling pathways involved.

Core Mechanism of Action: Kv7 Channel Blockade

This compound is a potent blocker of voltage-gated potassium channels of the Kv7 family, with a notable affinity for Kv7.2 and Kv7.2/7.3 heteromeric channels.[1][2] These channels are critical regulators of neuronal excitability, and their inhibition by this compound leads to a cascade of downstream effects, primarily an enhancement of neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Ion Channels and Neurotransmitter Release

| Parameter | Target/Effect | Value | Species/Tissue | Reference |

| IC50 | Kv7.2 Channel Inhibition | 0.048 µM | HEK293 cells expressing Kv7.2 | [1] |

| % Inhibition | Kv7.2/7.3 Channel Current (at 1.5 µM) | 31 ± 13% | tsA201 cells expressing Kv7.2/7.3 | [1] |

| EC50 | Enhancement of [3H]Acetylcholine Release | 700 nM | Rat brain slices | [3] |

| EC50 | Enhancement of Dopamine Release | 0.25 µM | Not Specified | |

| EC50 | Enhancement of Glutamate Release | 0.22 µM | Not Specified |

Table 2: In Vivo Effects of this compound on Acetylcholine Levels

| Dose (p.o.) | Effect on Hippocampal Acetylcholine Levels | Duration of Effect | Species | Reference |

| 1 mg/kg | >100% increase | > 3 hours | Rat | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound Action.

Caption: Manual Patch Clamp Electrophysiology Workflow.

Caption: [³H]Acetylcholine Release Assay Workflow.

Detailed Experimental Protocols

Manual Patch Clamp Electrophysiology for Kv7.2/7.3 Channels

This protocol is designed to assess the inhibitory effect of this compound on Kv7.2/7.3 channel currents.

1. Cell Preparation:

-

tsA201 cells are transiently transfected to express Kv7.2/7.3 channels.

2. Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed.

-

The cell membrane potential is held at -60 mV.

3. Voltage Protocol:

-

A voltage step to -20 mV is applied for a duration of 500 milliseconds.

-

The potential is then returned to the holding potential of -60 mV.

-

This protocol is repeated every 4 seconds to generate a time series.

4. Quantification of Currents:

-

Kv7.2/7.3 channel currents are quantified from the "tail currents" observed upon stepping back to -60 mV.[4]

5. Compound Application:

-

This compound is applied to the cells at the desired concentration (e.g., 1.5 µM).[1]

6. Data Analysis:

-

The percentage of inhibition of the Kv7.2/7.3 current by this compound is calculated by comparing the current amplitude before and after compound application.[1]

[3H]Acetylcholine Release Assay from Rat Brain Slices

This assay quantifies the enhancement of potassium-evoked acetylcholine (ACh) release by this compound.

1. Tissue Preparation:

-

Brains are rapidly removed from rats and hippocampal or cortical slices are prepared.

2. Loading with [3H]Choline:

-

The brain slices are incubated with [3H]choline, which is taken up by cholinergic neurons and converted to [3H]ACh.

3. Superfusion and Stimulation:

-

The loaded slices are placed in a superfusion chamber and washed to remove excess unincorporated [3H]choline.

-

Slices are then stimulated with a high concentration of potassium (K+) to depolarize the neurons and evoke [3H]ACh release.

-

The K+ stimulation is performed in the presence of various concentrations of this compound or a vehicle control.

4. Sample Collection and Analysis:

-

The superfusate is collected in fractions.

-

The amount of [3H]ACh in each fraction is determined using liquid scintillation counting.

5. Data Analysis:

-

The enhancement of K+-evoked [3H]ACh release by this compound is calculated, and an EC50 value is determined.[3]

Confocal Microscopy for Intracellular Calcium Dynamics

This method is used to visualize the effect of this compound on intracellular calcium levels in neuronal cells.

1. Cell/Tissue Preparation:

-

A mixed retinal cell culture or an intact retina can be used.[5]

2. Calcium Indicator Loading:

-

The cells or tissue are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

3. Imaging:

-

A confocal microscope is used to visualize the fluorescence of the calcium indicator.

4. This compound Application:

-

Increasing concentrations of this compound are applied to the preparation.

5. Data Acquisition and Analysis:

-

Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

-

The response to this compound is visualized in different cell layers (e.g., amacrine and retinal ganglion cell layers).[5]

Conclusion

This compound robustly enhances neuronal excitability by blocking Kv7.2 and Kv7.2/7.3 potassium channels. This action leads to membrane depolarization, increased calcium influx, and a significant enhancement in the release of key neurotransmitters, including acetylcholine, dopamine, and glutamate. The provided data and protocols offer a solid foundation for further research and development of this compound and related compounds for potential therapeutic applications in neurological and neurodegenerative disorders.

References

- 1. An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neuro-degenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. "Potential for DMP 543, a potassium channel blocker, to increase acetyl" by Grace Peterson [scholarworks.gvsu.edu]

Methodological & Application

Application Notes and Protocols for DMP-543 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation and use of DMP-543, a potent Kν7 potassium channel blocker and acetylcholine release enhancer, in in vitro assays. Adherence to these guidelines will ensure reproducible and accurate results in your research.

Introduction to this compound

This compound, also known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, is a potent modulator of neuronal excitability. Its primary mechanism of action is the blockade of Kν7 (KCNQ) potassium channels, which leads to an increase in the release of several neurotransmitters, most notably acetylcholine.[1][2][3] This property makes this compound a valuable tool for studying synaptic transmission, neuronal plasticity, and for the screening of potential therapeutic agents for neurological disorders.

This compound: Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and experimental design.

| Property | Value |

| Molecular Formula | C₂₆H₁₈F₂N₂O |

| Molecular Weight | 412.44 g/mol [2][3] |

| Appearance | White to yellow solid |

| Purity | ≥99% (HPLC)[2][3] |

| Solubility | DMSO: 30 mg/mL to 100 mg/mL (ultrasonication may be required) |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1] |

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Calibrated pipettes

Protocol:

-

Determine the Desired Concentration: Based on the solubility data, a stock solution of 10 mM to 50 mM in DMSO is recommended.

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the Compound:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]

-

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Example Calculation for a 10 mM Stock Solution:

-

Molecular Weight of this compound: 412.44 g/mol

-

Desired Concentration: 10 mM (0.010 mol/L)

-

To prepare 1 mL (0.001 L) of a 10 mM solution:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 412.44 g/mol = 0.0041244 g

-

Mass (mg) = 4.1244 mg

-

Therefore, dissolve 4.12 mg of this compound in 1 mL of DMSO to create a 10 mM stock solution.

Experimental Protocols

The following are detailed protocols for common in vitro assays where this compound can be utilized.

In Vitro Acetylcholine Release Assay (Colorimetric)

This protocol describes a method to measure acetylcholine release from cultured cells stimulated with this compound using a commercially available colorimetric assay kit.

Materials:

-

Cultured neuronal cells (e.g., SH-SY5Y, PC-12, or primary neurons)

-

Cell culture medium and supplements

-

This compound stock solution (prepared as described above)

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution

-

High potassium (e.g., 50 mM KCl) KRH buffer for depolarization

-

Acetylcholine assay kit (colorimetric)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate according to your standard protocol.

-

Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in the appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

-

Cell Treatment:

-

Gently wash the cells twice with pre-warmed KRH buffer.

-

Add the this compound working solutions to the respective wells. Include a vehicle control (buffer with the same final concentration of DMSO).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for this compound to act.

-

-

Stimulation of Acetylcholine Release:

-

To induce depolarization-dependent release, add high potassium KRH buffer to the wells.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Sample Collection: Carefully collect the supernatant from each well. This supernatant contains the released acetylcholine.

-

Acetylcholine Quantification:

-

Follow the instructions provided with the acetylcholine assay kit. Typically, this involves adding a reaction mixture to the collected supernatants and standards.[4][5][6][7]

-

Incubate the plate for the recommended time to allow for color development.[4][5][7]

-

Measure the absorbance at 570 nm using a microplate reader.[4][5][7]

-

-

Data Analysis: Calculate the concentration of acetylcholine in each sample by comparing the absorbance values to a standard curve. Normalize the results to the protein content of the cells in each well, if necessary.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells

-

Cell culture medium and supplements

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of this compound on cell viability.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound leading to acetylcholine release.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DMP 543 (2330) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. DMP 543 | CAS 160588-45-4 | DMP543 | Tocris Bioscience [tocris.com]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Recommended DMP-543 Concentrations for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMP-543, a potent Kv7 channel blocker and acetylcholine release enhancer, in various cell culture experiments. This document includes recommended concentration ranges, detailed experimental protocols, and visual representations of the relevant signaling pathways.

Introduction

This compound is a valuable research tool for investigating cellular processes regulated by Kv7 potassium channels and cholinergic signaling. Its ability to modulate neuronal excitability and neurotransmitter release makes it a compound of interest in neuroscience and drug discovery. Understanding its effects on cell viability, apoptosis, and the cell cycle is crucial for its application in various research contexts, including oncology.

Data Presentation: this compound In Vitro Activity

The following table summarizes the key in vitro concentrations of this compound derived from scientific literature. These values provide a starting point for experimental design.

| Parameter | Cell Line | Concentration | Description | Reference(s) |

| CC50 | HEK293 | 77 µM | Cytotoxicity assessed after 18 hours of incubation using the CellTiter-Glo assay.[1] | [1] |

| CC50 | HepG2 | 132 µM | Cytotoxicity assessed after 18 hours of incubation using the CellTiter-Glo assay.[1] | [1] |

| EC50 | Rat Brain Slices | 700 nM | Enhancement of [³H]ACh release.[1] | [1] |

Signaling Pathways

This compound primarily exerts its effects through two interconnected signaling pathways: the blockade of Kv7 potassium channels and the subsequent enhancement of acetylcholine release.

Kv7 Channel Blockade Signaling Pathway

This compound acts as a blocker of Kv7 (KCNQ) voltage-gated potassium channels. In many cancer cell types, Kv7 channels play a role in regulating cell proliferation and apoptosis.[2][3] By blocking these channels, this compound can lead to membrane depolarization, which in turn can influence downstream signaling cascades that control cell fate.

Caption: this compound blocks Kv7 channels, leading to downstream effects on cell cycle and apoptosis.

Acetylcholine Release Enhancement Pathway

By blocking presynaptic Kv7 channels in neuronal cells, this compound enhances the release of the neurotransmitter acetylcholine (ACh).[1] In non-neuronal cells, such as some cancer cells, acetylcholine can act as an autocrine or paracrine signaling molecule, binding to muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) to promote proliferation and survival.[4][5][6][7][8] The net effect of this compound in a cancer context may therefore be complex and cell-type dependent.

Caption: this compound enhances acetylcholine release, which can activate pro-survival pathways in cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the effects of this compound.

Experimental Workflow Overview

Caption: A generalized workflow for conducting cell-based assays with this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Reagent

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 200 µM) and perform 2-fold or 3-fold dilutions to cover a broad range.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for a desired time period (e.g., 18, 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the no-cell control wells from all other measurements.

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Calculate the CC50 value using a suitable software package.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (a suggested starting range could be from 1 µM to 100 µM, based on the CC50 value) and a vehicle control.

-

Incubate for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting:

-

Collect the culture medium (containing floating cells) and the adherent cells by trypsinization.

-